3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol
Overview
Description
3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol is an organic compound that features a thiazole ring, a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole with appropriate alkylating agents under controlled conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anticancer and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with multiple molecular targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-6(2)4-8(11)9-10-7(3)5-12-9/h5-6,8,11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPALKUZNGDDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(CC(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.